molecular formula C14H15NO4 B2550191 3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 831203-49-7

3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No. B2550191
M. Wt: 261.277
InChI Key: VCTPYRUECQNABJ-UHFFFAOYSA-N
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Description

The compound "3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid" is a structurally complex molecule that appears to be related to the family of oxindoles and furan derivatives. Oxindoles and their derivatives are known for their biological activity and potential pharmaceutical applications. Furan derivatives are also significant in the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of related compounds involves the transformation of furans into other cyclic structures. For instance, furans can be converted into tetrahydropyranopyrrolones through a singlet oxygen initiated cascade reaction sequence, which can then be rearranged and aromatized to form 2-oxindole motifs . Another approach to synthesizing furan derivatives is the palladium-catalyzed oxidative heterocyclodehydration-alkoxycarbonylation of 3-yne-1,2-diols, leading to furan-3-carboxylic esters . Additionally, isomeric tetrahydro-3-oxo-2H-indazolecarboxylic acids have been synthesized from diethyl oxocyclohexanedicarboxylates, which may share some synthetic pathways with the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using experimental methods such as X-ray diffraction and supported by quantum-chemical calculations. For example, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was elucidated to understand its reactivity and properties . Similarly, the structure of the compound of interest would likely be analyzed to predict its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactions involving similar compounds include alkylation, nitration, and conversion into acid chlorides and substituted amides . The reactivity of the oxindole and furan moieties in the compound of interest would be expected to allow for a variety of chemical transformations, potentially leading to biologically active derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as pKa values, have been reported to understand their behavior in different environments . The synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids from salicylamide and various aldehydes and ketones also provides insights into the stability and reactivity of cyclic carboxylic acids . The compound would likely exhibit unique properties due to its complex structure, which would be important for its potential applications in pharmaceuticals or materials science.

Scientific Research Applications

Synthesis of Substituted Tetrahydrofuran

Research by Liu et al. (2014) demonstrates the DABCO-catalyzed domino reaction between 3-oxo-4-(2-oxoindolin-3-ylidene) butanoates and allenoates, resulting in the synthesis of 2,3,5-substituted tetrahydrofuran furan derivatives. This reaction showcases the efficient construction of complex molecules with oxindole moieties and exocyclic double bonds, highlighting the compound's utility in generating tetrahydrofuran derivatives, a key scaffold in numerous pharmaceuticals (Liu et al., 2014).

Furan Carboxylic Acids in Pharmaceutical and Polymer Industries

Jia et al. (2019) developed a dual-enzyme cascade system for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, utilizing the catalytic promiscuity of alcohol dehydrogenases. These acids, including 5-formyl-2-furancarboxylic acid and 2,5-furandicarboxylic acid, serve as promising biobased building blocks in the pharmaceutical and polymer industries, demonstrating the compound's relevance in sustainable chemical synthesis (Jia et al., 2019).

Catalytic Oxidative Carbonylation to Furan-3-Carboxylic Esters

Gabriele et al. (2012) outlined the direct palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, facilitating the synthesis of high-value-added furan-3-carboxylic esters. This process exemplifies the compound's utility in catalytic reactions, contributing to the diversity of synthetic routes available for constructing carboxylic acid derivatives relevant to pharmaceuticals (Gabriele et al., 2012).

Biotechnological Preparation of Oxo- and Hydroxycarboxylic Acids

Aurich et al. (2012) discussed the biotechnological preparation of oxo- and hydroxycarboxylic acids, including the synthesis of hydrophilic triazines and spiro-connected heterocycles. This research highlights the potential of microbiologically produced acids as new building blocks in organic synthesis, showcasing the green chemistry applications of compounds related to 3-oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid (Aurich et al., 2012).

properties

IUPAC Name

3-oxo-2-(oxolan-2-ylmethyl)-1H-isoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-13-12-9(3-1-5-11(12)14(17)18)7-15(13)8-10-4-2-6-19-10/h1,3,5,10H,2,4,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTPYRUECQNABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC3=C(C2=O)C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780210
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid

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